Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Overview
Description
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorophenylthiosemicarbazone. This intermediate is then cyclized using sodium hydroxide to yield the desired thiazole compound. The reaction conditions generally include:
Reagents: 2-chlorobenzaldehyde, thiosemicarbazide, sodium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To handle large volumes of reactants
Purification steps: Including crystallization and filtration to obtain high-purity product
Quality control: Ensuring the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrothiazoles
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit specific enzymes involved in microbial and cancer cell metabolism.
Receptor binding: It can bind to certain receptors, modulating biological pathways and exerting therapeutic effects.
Pathways involved: The compound affects pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares a similar chlorophenyl group but has a different heterocyclic core.
4-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
Uniqueness
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
sodium;4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S.Na/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRIHTVWZIILT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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